dimethyl [2-chloro-3-(dimethylamino)-2-propen-1-ylidene]malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl [2-chloro-3-(dimethylamino)-2-propen-1-ylidene]malonate, also known as Meldrum's acid, is a versatile organic compound that has been widely used in scientific research. It is a colorless crystalline solid that has a unique structure, making it an important reagent in various chemical reactions.
Mechanism of Action
Dimethyl [2-chloro-3-(dimethylamino)-2-propen-1-ylidene]malonate's acid acts as a nucleophile in various chemical reactions. It can undergo nucleophilic addition reactions with electrophiles, such as carbonyl compounds and alkyl halides. It can also undergo nucleophilic substitution reactions with halogenated compounds.
Biochemical and Physiological Effects:
dimethyl [2-chloro-3-(dimethylamino)-2-propen-1-ylidene]malonate's acid has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit antioxidant activity and has been shown to protect against oxidative stress in vitro.
Advantages and Limitations for Lab Experiments
Dimethyl [2-chloro-3-(dimethylamino)-2-propen-1-ylidene]malonate's acid is a versatile reagent that can be used in a wide range of chemical reactions. It is relatively easy to synthesize and is commercially available. However, it has some limitations, such as its sensitivity to moisture and air, which can lead to degradation of the compound.
Future Directions
There are several future directions for the use of dimethyl [2-chloro-3-(dimethylamino)-2-propen-1-ylidene]malonate's acid in scientific research. One potential application is in the development of new pharmaceuticals and agrochemicals. It can also be used in the synthesis of new materials with unique properties. Additionally, further studies are needed to explore the biochemical and physiological effects of dimethyl [2-chloro-3-(dimethylamino)-2-propen-1-ylidene]malonate's acid and its potential therapeutic applications.
In conclusion, dimethyl [2-chloro-3-(dimethylamino)-2-propen-1-ylidene]malonate's acid is a valuable reagent in scientific research due to its unique structure and versatility in various chemical reactions. Its potential applications in pharmaceuticals, agrochemicals, and materials science make it an important compound for future research.
Synthesis Methods
Dimethyl [2-chloro-3-(dimethylamino)-2-propen-1-ylidene]malonate's acid can be synthesized by the reaction of malonic acid with acetone in the presence of a strong acid catalyst. The reaction proceeds through an intermediate compound, which is then treated with thionyl chloride and dimethylamine to yield the final product.
Scientific Research Applications
Dimethyl [2-chloro-3-(dimethylamino)-2-propen-1-ylidene]malonate's acid has been extensively used in scientific research as a reagent in organic synthesis. It is commonly used in the preparation of cyclic compounds, such as lactones and lactams, as well as in the synthesis of heterocyclic compounds. It has also been used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
properties
IUPAC Name |
dimethyl 2-[(Z)-2-chloro-3-(dimethylamino)prop-2-enylidene]propanedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO4/c1-12(2)6-7(11)5-8(9(13)15-3)10(14)16-4/h5-6H,1-4H3/b7-6- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHFGCDHMQNHDLG-SREVYHEPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C=C(C(=O)OC)C(=O)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(/C=C(C(=O)OC)C(=O)OC)\Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2-[(2Z)-2-chloro-3-(dimethylamino)-2-propenylidene]malonate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.